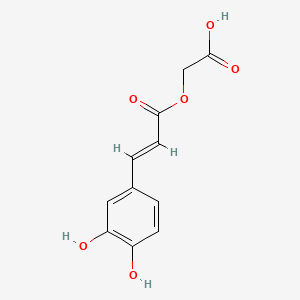
Caffeoylglycolic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Caffeoylglycolic acid is a naturally occurring compound found in various plants, including sorghum. It is a derivative of caffeic acid and glycolic acid, and it exhibits significant biological activities, particularly anti-inflammatory and antioxidant properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Caffeoylglycolic acid can be synthesized through the esterification of caffeic acid with glycolic acid. The reaction typically involves the use of a catalyst, such as sulfuric acid, under reflux conditions. The product is then purified through recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound often involves the extraction from plant sources, such as sorghum grains. The extraction process includes solvent extraction, followed by purification steps like filtration, evaporation, and crystallization .
Chemical Reactions Analysis
Types of Reactions
Caffeoylglycolic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones.
Reduction: It can be reduced to form dihydro derivatives.
Substitution: It can undergo nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common nucleophiles include amines and thiols.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydro derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Caffeoylglycolic acid has a wide range of scientific research applications:
Chemistry: Used as a precursor for synthesizing other bioactive compounds.
Biology: Studied for its role in plant metabolism and defense mechanisms.
Medicine: Investigated for its anti-inflammatory and antioxidant properties, which may have therapeutic potential in treating inflammatory diseases and oxidative stress-related conditions.
Industry: Used in the development of natural antioxidants and preservatives for food and cosmetic products
Mechanism of Action
Caffeoylglycolic acid exerts its effects primarily through the activation of the nuclear factor-E2-related factor 2 (Nrf2) pathway. This activation leads to the induction of heme oxygenase-1 (HO-1) expression, which has anti-inflammatory and antioxidant properties. The compound also inhibits the production of pro-inflammatory mediators such as nitric oxide, prostaglandin E2, and interleukin-6 .
Comparison with Similar Compounds
Similar Compounds
- Caffeic acid
- Ferulic acid
- p-Coumaric acid
- Sinapic acid
Uniqueness
Caffeoylglycolic acid is unique due to its combined structure of caffeic acid and glycolic acid, which imparts distinct biological activities. Unlike its similar compounds, this compound has shown a specific ability to activate the Nrf2/HO-1 pathway, making it particularly effective as an anti-inflammatory and antioxidant agent .
Properties
CAS No. |
959927-41-4 |
|---|---|
Molecular Formula |
C11H10O6 |
Molecular Weight |
238.19 g/mol |
IUPAC Name |
2-[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxyacetic acid |
InChI |
InChI=1S/C11H10O6/c12-8-3-1-7(5-9(8)13)2-4-11(16)17-6-10(14)15/h1-5,12-13H,6H2,(H,14,15)/b4-2+ |
InChI Key |
HGZGMSVCFBWKLH-DUXPYHPUSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1/C=C/C(=O)OCC(=O)O)O)O |
Canonical SMILES |
C1=CC(=C(C=C1C=CC(=O)OCC(=O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















